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Compound of Interest |

Compound Name: 6-Fluoro-5-methylquinoline

CAS No.: 107224-22-6

Cat. No.: B020613
. J
Introduction

6-Fluoro-5-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic
compound. The quinoline scaffold is a key structural motif in a wide range of biologically active
compounds and pharmaceutical drugs. The introduction of a fluorine atom and a methyl group
can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic
stability, and target binding affinity. Consequently, 6-fluoro-5-methylquinoline serves as a
valuable building block in medicinal chemistry and drug discovery.

The rigorous and unambiguous characterization of such compounds is paramount to ensure
the integrity of research and the quality of any resulting products. This application note provides
a comprehensive guide to the analytical methodologies required for the structural elucidation
and purity assessment of 6-fluoro-5-methylquinoline. The protocols herein are designed to
be self-validating, integrating multiple orthogonal techniques to build a complete and
trustworthy analytical profile.

Molecular Profile
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Property Value

Molecular Formula CioHsFN

Molecular Weight 161.18 g/mol [1]

IUPAC Name 6-fluoro-5-methylquinoline

CAS Number Not available[1]

Canonical SMILES CC1=C2C=CC=NC2=CC=C1F[1]

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a compound and
for separating it from starting materials, byproducts, or isomers. For a compound like 6-fluoro-
5-methylquinoline, both High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography (GC) are highly effective.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

Reverse-phase HPLC is the workhorse for purity determination of non-volatile and thermally
stable organic molecules. The separation is based on the differential partitioning of the analyte
between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinoline
structure is UV-active, making UV detection a straightforward and sensitive choice.

Experimental Protocol: HPLC-UV
 Instrumentation: A standard HPLC system equipped with a UV detector is required.

o Sample Preparation: Accurately weigh and dissolve the 6-fluoro-5-methylquinoline sample
in the mobile phase to a final concentration of approximately 1 mg/mL.

e Chromatographic Conditions:

o Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size). The C18
phase provides excellent hydrophobic retention for the aromatic quinoline ring system.
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o Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to
3.0) in a 60:40 (v/v) ratio is a good starting point.[2] The acidic pH ensures the quinoline
nitrogen is protonated, leading to sharper peaks.

o Flow Rate: 1.0 mL/min.[2]

o Injection Volume: 10-20 pL.[2][3]

o Detection: UV detection at a wavelength of 245 nm.[2] Quinolines typically exhibit strong
absorbance in this region.

o Data Analysis: The purity of the sample is determined by calculating the area percentage of
the main peak relative to the total area of all observed peaks.

Table 1: HPLC Method Parameters

Parameter Recommended Setting Rationale

Standard for reverse-phase

Column C18, 250 mm x 4.6 mm, 5 um separation of aromatic
compounds.
60:40 (v/v) Provides good resolution and
Mobile Phase Acetonitrile:Phosphate Buffer peak shape for quinoline
(pH 3.0) derivatives.[2]
] Optimal for standard analytical
Flow Rate 1.0 mL/min

columns.[2]

Ensures run-to-run

Temperature Ambient or 30 °C o
reproducibility.
_ High sensitivity for the
Detection UV at 245 nm o
quinoline chromophore.[2]
o Standard volume for analytical
Injection Vol. 10-20 pL

HPLC.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS) for
Purity and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas
chromatography with the detection power of mass spectrometry. It is ideal for volatile and
thermally stable compounds. GC-MS not only provides purity information but also offers
definitive structural confirmation through the mass spectrum of the analyte.

Experimental Protocol: GC-MS
e Instrumentation: A gas chromatograph coupled with a mass spectrometer.

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
solvent like dichloromethane or toluene.[4][5]

o Chromatographic Conditions:

o Column: A30 m x 0.25 mm ID, 0.25 um film thickness capillary column with a polar
stationary phase (e.g., polyethylene glycol - WAX) is recommended to resolve potential
isomers.[4]

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
o Inlet Temperature: 250 °C.[2][4]

o Injection Mode: Splitless or a high split ratio (e.g., 50:1) injection, depending on sample
concentration.[2][4]

o Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and
hold for 5 minutes. This temperature program allows for the elution of the analyte while
separating it from potential impurities.

o Mass Spectrometer Conditions:

o lonization Mode: Electron lonization (El) at 70 eV. El is a robust, high-energy ionization
technique that produces reproducible fragmentation patterns.[2]
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o MS Transfer Line Temp: 280 °C.[2]
o lon Source Temp: 230 °C.[2]
o Scan Range: m/z 40-400. This range will cover the molecular ion and expected fragments.

Table 2: GC-MS Method Parameters

Parameter Recommended Setting Rationale

A polar phase is effective for
WAX, 30 m x 0.25 mm, 0.25 ) o
Column separating quinoline isomers.

i 4]

i ] ] Inert and provides good
Carrier Gas Helium, 1.0 mL/min ) o
chromatographic efficiency.[2]

Ensures complete volatilization

Inlet Temp. 250 °C
of the sample.[2][4]

] ] Provides good separation of
150°C (2 min), ramp 10°C/min _ N o
Oven Program ) impurities with different
to 250°C (5 min) o
volatilities.

Generates a reproducible

fragmentation pattern for

lonization Electron lonization (El), 70 eV ) )
library matching and structural
confirmation.[2]
Covers the molecular weight of
Scan Range m/z 40-400

the analyte and its fragments.

Part 2: Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the precise chemical
structure of 6-fluoro-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating the structure of organic compounds. For 6-fluoro-
5-methylquinoline, tH, 13C, and °F NMR experiments are crucial.

Experimental Protocol: NMR

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent,
such as Chloroform-d (CDCls) or DMSO-de. Add a small amount of Tetramethylsilane (TMS)
as an internal standard for *H and 3C NMR.

e 1H NMR: The proton NMR spectrum will confirm the presence and connectivity of hydrogen
atoms.

o Expected Signals:
» A singlet in the aliphatic region (~2.5 ppm) corresponding to the methyl (CHs) group.

» A series of doublets and multiplets in the aromatic region (~7.0-9.0 ppm) corresponding
to the protons on the quinoline ring system. The coupling patterns will be influenced by
both H-H and H-F couplings.

e 13C NMR: The carbon NMR spectrum provides information on the different carbon
environments.

o Expected Signals:
= One signal in the aliphatic region for the methyl carbon.

= Multiple signals in the aromatic region for the nine carbons of the quinoline core. The
carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.

e 19F NMR: The fluorine NMR is highly specific and sensitive.[6]

o Expected Signals: A single signal (likely a multiplet due to coupling with neighboring
protons) confirming the presence of the fluorine atom. The chemical shift will be
characteristic of an aryl fluoride.

Mass Spectrometry (MS)
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As performed with GC-MS, the mass spectrum provides the molecular weight and
fragmentation pattern.

e Molecular lon (M+e): A prominent peak at m/z 161 is expected, corresponding to the
molecular weight of CioHsFN.

» |Isotope Peak (M+1): A smaller peak at m/z 162 will be present due to the natural abundance
of 13C.

» Fragmentation: The fragmentation pattern can help confirm the quinoline structure. Common
fragmentations for quinolines include the loss of HCN and subsequent rearrangements of the
aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR

o Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt
plate.

» Data Acquisition: Record the spectrum in the range of 4000-400 cm~1.[7]
o Expected Absorption Bands:
o ~3050-3100 cm~1: Aromatic C-H stretching.
o ~2920-2980 cm~1: Aliphatic C-H stretching (from the methyl group).
o ~1600-1650 cm~*: C=C and C=N stretching vibrations of the aromatic ring.

o ~1200-1270 cm~1: Aryl C-F stretching, a key indicator for the fluorine substituent.

Part 3: Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of
carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition
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of a newly synthesized compound.

Experimental Protocol: CHN Analysis

e Instrumentation: A CHN elemental analyzer.

o Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg).

e Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases
(COz2, H20, N2) are quantified.

o Data Interpretation: The experimental weight percentages are compared to the theoretical
values calculated from the molecular formula CioHsFN.

Table 3: Theoretical Elemental Composition

Element Theoretical Mass %
Carbon (C) 74.52%

Hydrogen (H) 5.00%

Nitrogen (N) 8.69%

A close correlation between the experimental and theoretical values (typically within £0.4%)
provides strong evidence for the assigned molecular formula.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a
new batch of 6-fluoro-5-methylquinoline, ensuring both purity and structural identity are
confirmed.
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Caption: Integrated workflow for the analytical characterization of 6-fluoro-5-methylquinoline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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